molecular formula C8H10N2O2S B3275346 Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate CAS No. 623565-42-4

Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate

Cat. No. B3275346
CAS RN: 623565-42-4
M. Wt: 198.24 g/mol
InChI Key: JZKAIWZLTUZAKM-UHFFFAOYSA-N
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Description

Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate, also known as DPTC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPTC belongs to the class of pyrazolothiazole derivatives and has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In cancer cells, Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. In addition, Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate has been shown to bind to DNA and inhibit the activity of transcription factors, which are proteins that regulate gene expression.
Biochemical and Physiological Effects
Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In cancer cells, Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate has been shown to induce apoptosis, or programmed cell death, through the activation of various signaling pathways. In addition, Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In microbial cells, Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate has been shown to inhibit the growth and proliferation of various bacteria and fungi, including Staphylococcus aureus and Candida albicans.

Advantages And Limitations For Lab Experiments

Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate can also be easily synthesized using various methods, making it readily available for research purposes. However, Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate has some limitations, including its potential toxicity and limited solubility in water. Therefore, caution should be exercised when handling Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate, and appropriate safety measures should be taken.

Future Directions

There are several future directions for Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate research, including the development of novel anticancer and antimicrobial agents based on Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate derivatives. In addition, Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate can be used as a probe to study the binding of proteins to DNA, which can lead to the discovery of new drug targets. Furthermore, Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate can be used as a precursor for the synthesis of new materials with potential applications in electronics and photonics. Overall, Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate has significant potential for various applications, and further research is needed to fully understand its properties and mechanisms of action.
Conclusion
In conclusion, Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate can be synthesized using various methods and has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and material science. The mechanism of action of Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate involves the inhibition of various enzymes and proteins, and it has been shown to have various biochemical and physiological effects. Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate has several advantages for lab experiments, but caution should be exercised due to its potential toxicity. There are several future directions for Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate research, including the development of novel anticancer and antimicrobial agents and the synthesis of new materials with potential applications in electronics and photonics.

Scientific Research Applications

Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties. In biochemistry, Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate has been used as a probe to study the binding of proteins to DNA. In material science, Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate has been used as a precursor for the synthesis of novel materials with potential applications in electronics and photonics.

properties

IUPAC Name

ethyl 2,3-dihydropyrazolo[5,1-b][1,3]thiazole-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-2-12-8(11)6-5-9-10-3-4-13-7(6)10/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKAIWZLTUZAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N(CCS2)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate

Synthesis routes and methods

Procedure details

Freshly activated Zn dust (37.4 g) was added rapidly with 0.5 mol/l phosphate buffer (pH 6.5, 196 ml) to tetrahydrofuran (134 ml) and acetonitrile (62 ml) solution of (5R)-6-[acetoxy-(2,3-dihydropyrazolo[5,1-b]thiazol-6-yl)methyl]-6-bromo-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid p-nitrobenzyl ester. The reaction vessel was covered with foil to exclude light. The reaction mixture was vigorously stirred for 1.5 hours at room temperature. The reaction mixture was cooled at 0° C., and then the pH was adjusted to 8.0. ethyl acetate (100 ml) was added to the reaction mixture. The mixture was filtered through a pad of Celite and the pad was washed with water (300 ml). The aqueous layer was separated and then the organic layer was extracted with 0.5 mol/l phosphate buffer (pH 6.5, 2×50 ml). The pH of the combined aqueous layer was adjusted to 8.0 and the mixture was concentrated to 426 g. The concentrate was adjust pH to 8.0 and applied to Diaion HP-21 resin (540 ml, Mitsubishi Kasei Co. Ltd.) column chromatography. After adsorbing, the column was eluted with water (1 bed volume) and then 5% (2 bed volume), 10% (2 bed volume) and 20% acetonitrile aqueous solution. The combined active fractions were concentrated under high vacuum at 35° C. and lyophilized to give the title compound as a orange amorphous solid (2.09 g, 39.2%, pH 7.10).
Quantity
196 mL
Type
reactant
Reaction Step One
Quantity
134 mL
Type
reactant
Reaction Step One
Quantity
62 mL
Type
reactant
Reaction Step One
Name
(5R)-6-[acetoxy-(2,3-dihydropyrazolo[5,1-b]thiazol-6-yl)methyl]-6-bromo-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid p-nitrobenzyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
37.4 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
39.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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